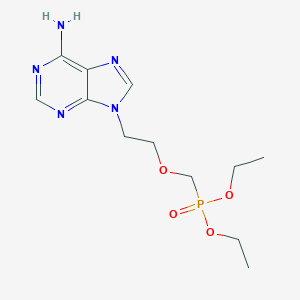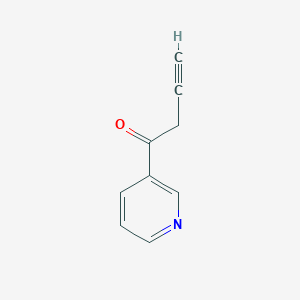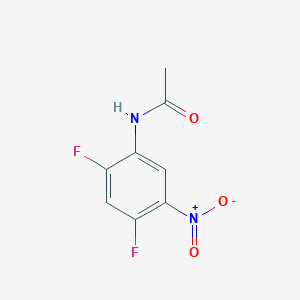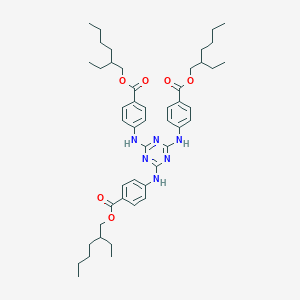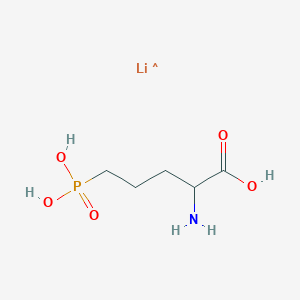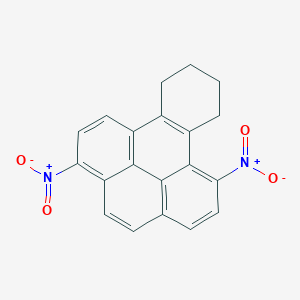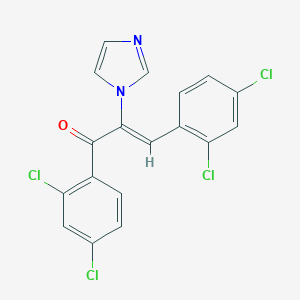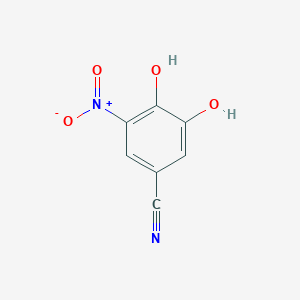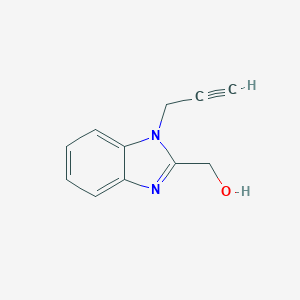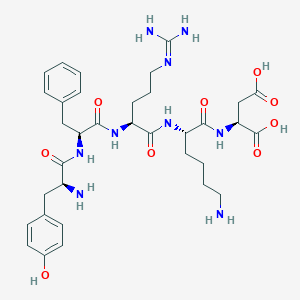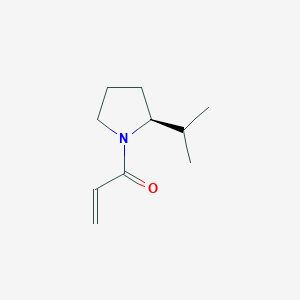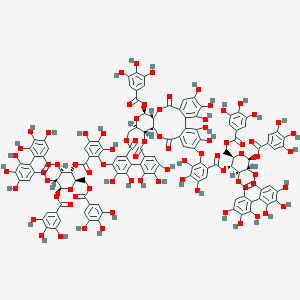
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde (HPPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPPC is a pyrazolidine-1-carbaldehyde derivative and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for detecting aldehydes, and as a potential therapeutic agent for various diseases.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is not fully understood, but it is believed to act as an aldehyde scavenger, reacting with aldehydes to form stable adducts. This scavenging activity may be responsible for its potential therapeutic effects.
Biochemical And Physiological Effects
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating diseases associated with oxidative stress and inflammation. Additionally, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde has been shown to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde in lab experiments is its high reactivity towards aldehydes, which makes it a useful tool for studying aldehyde metabolism. However, its reactivity can also be a limitation, as it may react with other compounds in a sample, leading to false results.
Future Directions
There are several potential future directions for research on 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in organic synthesis. Finally, the development of new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde may lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion:
In conclusion, 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new methods for synthesizing 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde.
Synthesis Methods
The synthesis of 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde involves the reaction of 5-hydroxy-2-propan-2-ylpyrazolidine with chloroacetaldehyde in the presence of a base. The resulting product is 5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde, which can be purified by recrystallization.
properties
CAS RN |
124838-25-1 |
|---|---|
Product Name |
5-Hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-ylpyrazolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)8-4-3-7(11)9(8)5-10/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
SALVPQAIWNXCAB-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(N1C=O)O |
Canonical SMILES |
CC(C)N1CCC(N1C=O)O |
synonyms |
1-Pyrazolidinecarboxaldehyde, 5-hydroxy-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
